molecular formula C17H20N4O2 B14963460 3,4-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide

3,4-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B14963460
M. Wt: 312.37 g/mol
InChI Key: FPPDJAVVSQNNQK-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a morpholine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.

    Formation of the Benzamide Core: The benzamide core is formed by reacting 3,4-dimethylbenzoic acid with an amine derivative of the pyrimidine-morpholine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

3,4-DIMETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aminopyrimidine Derivatives: Compounds like aminopyrimidine share structural similarities with the pyrimidine moiety of 3,4-DIMETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE.

    Benzamide Derivatives: Other benzamide compounds, such as N-(2-hydroxyethyl)benzamide, have similar core structures but different substituents.

Uniqueness

3,4-DIMETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is unique due to its specific combination of a benzamide core with a morpholine ring and a pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

3,4-dimethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H20N4O2/c1-12-3-4-14(9-13(12)2)16(22)20-15-10-18-17(19-11-15)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22)

InChI Key

FPPDJAVVSQNNQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3)C

Origin of Product

United States

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